4-Nonene
CAS No.: 2198-23-4
Cat. No.: VC21241241
Molecular Formula: C9-H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2198-23-4 |
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Molecular Formula | C9-H18 |
Molecular Weight | 126.24 g/mol |
IUPAC Name | non-4-ene |
Standard InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3 |
Standard InChI Key | KPADFPAILITQBG-UHFFFAOYSA-N |
SMILES | CCCCC=CCCC |
Canonical SMILES | CCCCC=CCCC |
Introduction
Chemical Structure and Fundamental Properties
4-Nonene (IUPAC name: non-4-ene) is an alkene with the molecular formula C9H18. It features a linear carbon chain with nine carbon atoms and a double bond located between the fourth and fifth carbon atoms. The structure contains a total of 27 atoms: 9 carbon atoms and 18 hydrogen atoms .
Structural Characteristics
The molecular structure of 4-Nonene is characterized by its carbon skeleton arrangement and bonding pattern. The compound contains 26 chemical bonds in total, including 8 non-hydrogen bonds, 1 multiple bond (specifically a double bond), and 5 rotatable bonds . The presence of the carbon-carbon double bond introduces rigidity at that position while allowing flexibility in other parts of the molecule through the rotatable single bonds.
Identification Parameters
4-Nonene can be identified through various chemical notation systems, as detailed in Table 1:
Parameter | Value |
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Chemical Formula | C9H18 |
Molecular Weight | 126.23922 g/mol |
IUPAC Name | non-4-ene |
SMILES String | CCCCC=CCCC |
InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3 |
InChIKey | KPADFPAILITQBG-UHFFFAOYSA-N |
Table 1: Chemical identification parameters for 4-Nonene
Isomeric Forms
4-Nonene can exist in different isomeric forms, primarily distinguished by the configuration around the double bond. The trans isomer (E-4-nonene) has a specific arrangement where the alkyl chains are on opposite sides of the double bond plane. This trans-configuration contributes to unique physical properties, including a boiling point range of 144–146°C.
Physical Properties
The physical properties of 4-Nonene are influenced by its molecular structure, particularly the position and configuration of the double bond. These properties determine its behavior in various chemical and industrial processes.
Physical State and Appearance
At standard temperature and pressure, 4-Nonene exists as a colorless liquid. Its relatively low molecular weight and the presence of a double bond contribute to its liquid state at room temperature.
Thermodynamic Properties
The thermodynamic properties of 4-Nonene are crucial for understanding its behavior in various reaction conditions and industrial processes. The compound has a defined boiling point range that makes it suitable for specific separation techniques and applications.
Spectroscopic Properties
Spectroscopic analysis is essential for characterizing and identifying 4-Nonene. Various spectroscopic techniques can be employed to confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for determining the isomeric structure of 4-Nonene, including the configuration of its double bonds and the connectivity of carbon and hydrogen atoms.
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Infrared Spectroscopy (IR): This technique confirms the presence of specific functional groups, particularly the carbon-carbon double bond, which shows characteristic absorption bands.
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Gas Chromatography-Mass Spectrometry (GC-MS): This combined technique is effective for identifying and quantifying 4-Nonene within complex mixtures, making it valuable for quality control applications.
Synthesis and Production Methods
The synthesis of 4-Nonene can be achieved through various chemical processes, each with specific advantages and applications in laboratory and industrial settings.
Laboratory Synthesis Routes
In laboratory settings, 4-Nonene can be prepared through several organic chemistry approaches:
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Dehydration of alcohols: Starting from nonanol, dehydration reactions can yield 4-Nonene under controlled conditions.
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Wittig and related reactions: These reactions can be employed to introduce a double bond at a specific position in the carbon chain.
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Elimination reactions: Various elimination mechanisms can produce 4-Nonene from appropriate precursors.
Industrial Production Methods
On an industrial scale, 4-Nonene is typically produced through oligomerization processes involving smaller alkenes:
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Propene Oligomerization: The compound can be synthesized through the oligomerization of propene (propylene). This process involves the polymerization of propene molecules under high pressure and temperature conditions in the presence of specific catalysts.
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Trimerization Processes: Industrial production often utilizes trimerization of propene. This method requires specific catalysts such as zeolites or phosphoric acid to facilitate the formation of nonene isomers from propene. The reaction occurs in large reactors where propene is subjected to controlled temperature and pressure conditions.
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Isomerization of Other Nonene Isomers: In some cases, 4-Nonene can be produced through the isomerization of other nonene isomers, allowing for the targeted production of the specific isomer.
Chemical Reactivity
The chemical reactivity of 4-Nonene is largely determined by the presence of the carbon-carbon double bond, which serves as a site for various addition reactions.
Addition Reactions
As an alkene, 4-Nonene readily undergoes addition reactions at the double bond:
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Hydrogenation: The addition of hydrogen across the double bond converts 4-Nonene to nonane.
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Halogenation: Reaction with halogens such as chlorine or bromine adds these elements across the double bond.
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Hydration: Addition of water in the presence of an acid catalyst produces alcohols.
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Hydrohalogenation: Addition of hydrogen halides (HCl, HBr, HI) yields alkyl halides.
Oxidation Reactions
4-Nonene can undergo various oxidation reactions:
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Epoxidation: Formation of an epoxide ring at the double bond position.
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Hydroxylation: Addition of hydroxyl groups, often catalyzed by potassium permanganate or osmium tetroxide.
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Ozonolysis: Cleavage of the double bond by ozone, resulting in two carbonyl compounds.
Polymerization
The double bond in 4-Nonene allows it to participate in polymerization reactions, particularly under conditions that favor radical or ionic mechanisms.
Applications and Industrial Uses
4-Nonene finds applications across various industries due to its reactivity and properties as an unsaturated hydrocarbon.
Precursor in Organic Synthesis
One of the primary applications of 4-Nonene is as a precursor in the synthesis of various organic compounds. The double bond serves as a reactive site for introducing functional groups, making it valuable in producing:
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Plasticizers: Compounds that enhance flexibility and durability in plastics.
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Antioxidants: Substances that prevent oxidation in various products.
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Resins: Materials used in coatings, adhesives, and composite materials.
Industrial Chemical Production
In industrial settings, 4-Nonene is utilized in the production of:
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Lubricants: Components that reduce friction between surfaces.
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Surfactants: Compounds that lower the surface tension between liquids or between a liquid and a solid.
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Specialty Chemicals: Various industrial chemicals with specific applications.
Research Applications
In scientific research, 4-Nonene serves several purposes:
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Chemical Research: It is used as a model compound for studying reaction mechanisms involving alkenes.
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Biological Research: Some studies explore its potential effects on biological systems.
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Materials Science: Research involving 4-Nonene may focus on developing new materials with specific properties.
Analytical Methods for Detection and Quantification
Various analytical techniques are employed for the detection, identification, and quantification of 4-Nonene in different matrices.
Chromatographic Methods
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Gas Chromatography (GC): Widely used for separating and analyzing volatile compounds like 4-Nonene.
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High-Performance Liquid Chromatography (HPLC): Employed for analyzing 4-Nonene and its derivatives in complex mixtures.
Spectroscopic Techniques
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Mass Spectrometry (MS): Often coupled with GC (GC-MS) to provide both separation and identification of 4-Nonene.
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Infrared Spectroscopy (IR): Used to detect the characteristic absorption bands of the carbon-carbon double bond in 4-Nonene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about 4-Nonene, including the configuration of the double bond.
Recent Research Developments
Recent scientific investigations have expanded our understanding of 4-Nonene and its potential applications. While specific research focused solely on 4-Nonene is limited in the provided search results, related research provides insights into its chemical class.
Structural Studies
Advanced spectroscopic techniques have enabled more detailed characterization of the structural features of 4-Nonene and its isomers. These studies provide valuable information for understanding its reactivity and physical properties.
Catalytic Transformations
Research on catalytic transformations of alkenes, including 4-Nonene, continues to advance, offering new synthetic pathways and applications for this compound.
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